A Technical Guide to the Chemical Structure of H-Lys(Z)-AMC HCl
A Technical Guide to the Chemical Structure of H-Lys(Z)-AMC HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Lys(Z)-AMC HCl, also known as N-ε-carbobenzyloxy-L-lysine-7-amido-4-methylcoumarin hydrochloride, is a fluorogenic substrate primarily used in biochemical assays to detect the activity of trypsin-like proteases. The molecule is cleverly designed with distinct chemical moieties that work in concert. A central L-lysine amino acid is modified at its side chain with a benzyloxycarbonyl (Z) protecting group and at its C-terminus with a 7-amino-4-methylcoumarin (AMC) fluorophore. Enzymatic cleavage of the amide bond between the lysine and the AMC group results in the release of the highly fluorescent AMC molecule, providing a sensitive method for measuring enzyme kinetics. This guide provides a detailed examination of its chemical structure.
Core Chemical Structure
The structure of H-Lys(Z)-AMC HCl is composed of three primary components built upon an L-lysine backbone, existing as a hydrochloride salt.
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L-Lysine Core: The foundation of the molecule is L-lysine, an α-amino acid. It features a central carbon (the α-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a side chain containing a butyl group terminated by an additional amino group (the ε-amino group). In this compound, both the α-amino group and the ε-amino group are sites of modification.
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Benzyloxycarbonyl (Z) Group: The ε-amino group on the lysine side chain is protected by a benzyloxycarbonyl group, often abbreviated as "Z" or "Cbz".[1][2][3] This group is introduced to prevent unwanted reactions at the side chain and to provide specificity for certain enzymes. Structurally, it consists of a benzyl group (a benzene ring attached to a CH2 group) linked to a carbonyl group via an ester oxygen.[4][5] This entire moiety is attached to the lysine's ε-nitrogen through a carbamate linkage.
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7-Amino-4-methylcoumarin (AMC) Group: The carboxyl group of the lysine is covalently linked to the amino group of 7-amino-4-methylcoumarin (AMC) via an amide bond. AMC is a derivative of coumarin, a benzopyrone consisting of a fused benzene and pyrone ring.[6] The AMC portion is the fluorophore. In its bonded, non-fluorescent state, its emission is quenched. Enzymatic hydrolysis of the amide bond liberates free AMC, which exhibits strong fluorescence, typically with an excitation maximum around 340-350 nm and an emission maximum around 440-460 nm.
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Hydrochloride (HCl) Salt: The molecule is supplied as a hydrochloride salt. The HCl protonates the free α-amino group of the lysine core, rendering it as -NH3+. This enhances the compound's solubility in aqueous buffers used for biochemical assays.
The IUPAC name for the core molecule is benzyl N-[(5S)-5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate.[]
Quantitative Data Summary
The key quantitative properties of H-Lys(Z)-AMC HCl are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C24H28ClN3O5 | [][8] |
| Molecular Weight | 473.95 g/mol | [][8][9] |
| CAS Number | 201853-27-2 or 74084-80-3 | [][8][10] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [][9] |
| Storage Temperature | -15°C to 4°C, sealed from moisture | [8] |
Structural Relationships Visualization
The logical arrangement and covalent linkages between the constituent parts of H-Lys(Z)-AMC HCl can be visualized as follows:
Caption: Logical diagram of H-Lys(Z)-AMC HCl's molecular components.
Experimental Protocol: Fluorometric Protease Assay
This section provides a generalized methodology for using H-Lys(Z)-AMC HCl to measure the activity of a trypsin-like protease.
Objective: To determine the kinetic parameters of a protease using the fluorogenic substrate H-Lys(Z)-AMC HCl.
Materials:
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H-Lys(Z)-AMC HCl substrate
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Dimethyl sulfoxide (DMSO)
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Purified protease of interest
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)
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96-well black microplate (for fluorescence readings)
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Fluorescence microplate reader with excitation/emission filters for ~350 nm/450 nm
Workflow Diagram:
Caption: Experimental workflow for a protease assay using H-Lys(Z)-AMC HCl.
Procedure:
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Substrate Preparation: Prepare a 10 mM stock solution of H-Lys(Z)-AMC HCl by dissolving it in 100% DMSO. This stock should be stored at -20°C.
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Assay Setup: In a 96-well black microplate, add varying concentrations of the substrate (e.g., 0-200 µM) diluted from the stock solution into the pre-warmed Assay Buffer. The final volume per well might be 100 µL.
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Enzyme Addition: To initiate the reaction, add a fixed amount of the purified protease to each well.
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Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes). The excitation wavelength should be set around 345 nm and the emission wavelength around 445 nm.
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Data Analysis:
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For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
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Convert these rates from relative fluorescence units (RFU)/min to moles/min using a standard curve generated with free AMC.
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Plot the initial velocities against the corresponding substrate concentrations.
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Fit the resulting data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
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References
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Preferred conformation of the benzyloxycarbonyl-amino group in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coumarin - Wikipedia [en.wikipedia.org]
- 8. Cas 201853-27-2,H-LYS(Z)-AMC HCL | lookchem [lookchem.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. H-Lys(Z)-AMC · HCl, CAS No. 201853-27-2 - iChemical [ichemical.com]
